molecular formula C18H16Cl2N2O2 B266981 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Cat. No. B266981
M. Wt: 363.2 g/mol
InChI Key: BICAHPWWUJWHRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This molecule has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.

Mechanism of Action

3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that plays an important role in various physiological processes, including sleep, pain perception, and cardiovascular function. The adenosine A1 receptor is widely distributed in the brain and peripheral tissues and is involved in the regulation of various physiological processes. By blocking the adenosine A1 receptor, 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide can modulate the activity of various signaling pathways and exert its therapeutic effects.
Biochemical and Physiological Effects
3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. In cancer research, 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to induce cell cycle arrest and apoptosis in human prostate cancer cells. In cardiovascular research, 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to reduce myocardial infarct size and improve myocardial function. In neurological research, 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to improve cognitive function and reduce the severity of seizures.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and study its physiological effects. However, one limitation of using 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is its potential off-target effects. 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide may interact with other receptors or signaling pathways, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One area of research is the development of more potent and selective adenosine A1 receptor antagonists. These molecules could have improved therapeutic efficacy and reduced off-target effects. Another area of research is the investigation of the role of adenosine A1 receptor signaling in various diseases, including cancer, cardiovascular diseases, and neurological disorders. By understanding the mechanisms underlying these diseases, researchers can develop more effective therapeutic strategies. Finally, the development of novel drug delivery systems for 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide could improve its bioavailability and enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the reaction of 3,5-dichloro-4-nitrobenzoic acid with 4-(1-pyrrolidinylcarbonyl)phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reduced with a palladium catalyst to produce 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide. This method is a relatively straightforward and efficient synthesis route for 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide.

Scientific Research Applications

3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to inhibit the growth of human prostate cancer cells and reduce tumor growth in animal models. In cardiovascular research, 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to reduce ischemic injury in the heart and improve myocardial function. In neurological research, 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and reduce the severity of seizures in animal models of epilepsy.

properties

Product Name

3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Molecular Formula

C18H16Cl2N2O2

Molecular Weight

363.2 g/mol

IUPAC Name

3,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C18H16Cl2N2O2/c19-14-9-13(10-15(20)11-14)17(23)21-16-5-3-12(4-6-16)18(24)22-7-1-2-8-22/h3-6,9-11H,1-2,7-8H2,(H,21,23)

InChI Key

BICAHPWWUJWHRX-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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